molecular formula C8H12N2O3 B2618890 methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1975118-60-5

methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2618890
CAS No.: 1975118-60-5
M. Wt: 184.195
InChI Key: ZYNNSBPCIZBSEH-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol. This methyl ester belongs to the class of pyrazole derivatives, a five-membered heterocyclic ring system that is a pharmacologically important active scaffold present in a wide range of therapeutic agents . Pyrazole cores are frequently employed in medicinal chemistry due to their versatile synthetic applications and significant biological activities, which include serving as inhibitors for various diseases . This specific pyrazole ester serves as a critical synthetic intermediate and building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a methoxymethyl side chain and a methyl ester group, makes it a versatile precursor for further chemical modifications, such as hydrolysis to carboxylic acids or amide coupling reactions. A closely related compound, methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate (CAS 318496-66-1), is a known key intermediate in the multi-step synthesis of Sebetralstat, a plasma kallikrein inhibitor approved for the treatment of hereditary angioedema . This underscores the value of this pyrazole scaffold in constructing complex, drug-like molecules aimed at novel biological targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 3-(methoxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-10-4-6(8(11)13-3)7(9-10)5-12-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNNSBPCIZBSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole derivatives with methoxymethyl chloride and methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate has been explored for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds derived from this structure have shown promise in inhibiting mutant BRAF activity in melanoma cell lines, suggesting a pathway for developing targeted cancer therapies .
  • Anti-inflammatory Properties : The compound's structural features facilitate interactions with biological targets, making it a candidate for anti-inflammatory drug development. Studies have demonstrated that pyrazole-containing compounds can modulate inflammatory pathways effectively .

Agricultural Applications

The compound also shows potential as an agrochemical:

  • Fungicidal Activity : Derivatives of this compound have been evaluated for antifungal properties against various phytopathogenic fungi. Such compounds have demonstrated superior efficacy compared to traditional fungicides like boscalid .

Anticancer Research

A study investigated the synthesis of novel pyrazole derivatives aimed at inhibiting BRAF mutations associated with melanoma. The results indicated that certain derivatives exhibited nanomolar activity against BRAF mutant cell lines, highlighting the therapeutic potential of this compound in oncology .

Agricultural Efficacy

In agricultural research, a series of experiments assessed the antifungal activity of pyrazole derivatives against seven different fungal strains. The findings revealed that specific derivatives showed enhanced antifungal activity compared to existing treatments, indicating their potential as effective fungicides in crop protection strategies .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentInhibits BRAF mutations; effective in melanoma cells
Anti-inflammatoryModulates inflammatory pathways effectively
AgricultureFungicideSuperior efficacy against phytopathogenic fungi

Mechanism of Action

The mechanism of action of methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and carboxylate groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate with structurally related pyrazole-4-carboxylates, highlighting substituent effects on molecular properties and applications.

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Inferences
This compound (Target Compound) 3-methoxymethyl, 1-methyl C₉H₁₂N₂O₃* 196.19 (calculated) Moderate polarity, lipophilic Intermediate for agrochemicals/drugs
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate 3-Cl, 5-sulfamoyl, 1-methyl C₇H₉ClN₃O₄S 265.68 (calculated) High polarity, water-soluble Herbicide/pharmaceutical precursor
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate 3-tert-butyl, 1-H C₉H₁₄N₂O₂ 182.22 Bulky substituent, lipophilic Research chemical, catalyst ligand
Ethyl 3-methyl-1H-pyrazole-4-carboxylate 3-Me, ethyl ester, 1-H C₇H₁₀N₂O₂ 154.17 Higher lipophilicity than methyl esters Synthetic intermediate
Halosulfuron methyl 3-Cl, 5-sulfonylurea, 1-methyl C₁₃H₁₅ClN₆O₇S 434.81 Polar, bioactive Herbicide (sulfonylurea class)

*Calculated based on structural inference.

Key Findings:

Substituent Effects on Polarity and Solubility :

  • The methoxymethyl group (Target Compound) introduces moderate polarity, balancing lipophilicity and solubility. This contrasts with the sulfamoyl group (), which enhances water solubility due to hydrogen-bonding capacity .
  • Halosulfuron methyl () exemplifies how sulfonylurea groups drastically increase polarity and bioactivity, making it effective as a herbicide .

Chlorine substituents () enhance electrophilicity, enabling nucleophilic substitution reactions for further functionalization .

Ester Group Variations :

  • Ethyl esters () exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological systems .

Synthetic Pathways :

  • Similar compounds (e.g., ) are synthesized via ester hydrolysis under basic conditions, suggesting analogous routes for the Target Compound .

Biological Activity

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 318496-66-1) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O4C_8H_{10}N_2O_4 and a molecular weight of 186.18 g/mol. The compound features a pyrazole ring, a methoxymethyl group, and a carboxylate functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways associated with inflammation, cancer progression, and microbial resistance.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays showed that it can inhibit the proliferation of various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells, with IC50 values indicating potent cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundHEPG27.06
Reference Drug (Doxorubicin)HEPG20.5

The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring could enhance cytotoxicity, particularly with electron-donating substituents like methoxy groups .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

  • Lead Optimization : A study focused on optimizing the pharmacokinetic profile of pyrazole derivatives revealed that introducing a methoxymethyl substituent significantly improved permeability across cellular membranes without compromising potency .
  • Combination Therapy : Research indicated that combining this compound with existing chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines .
  • Safety Profile : Toxicological assessments have shown minimal adverse effects in animal models, supporting the safety of this compound for further clinical exploration .

Q & A

Q. What are the common synthetic routes for methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted hydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazole precursor .
  • Step 2 : Cyclization using agents like hydrazine hydrate or DMF-DMA (N,N-dimethylformamide dimethyl acetal) to construct the pyrazole ring .
  • Step 3 : Esterification or functionalization to introduce the methoxymethyl and methyl groups. For example, alkylation with methyl iodide or methoxymethyl chloride under basic conditions . Key reagents: Ethyl acetoacetate, hydrazine derivatives, alkylating agents. Yield optimization often requires temperature control (e.g., 60–80°C) and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

Standard methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and purity. For example, the methoxymethyl group shows distinct δ 3.3–3.5 ppm (OCH3_3) and δ 4.1–4.3 ppm (CH2_2) .
  • X-ray Crystallography : To resolve stereochemical ambiguities and validate molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1600 cm1^{-1} (pyrazole ring) .

Q. How is the biological activity of this compound screened in medicinal chemistry?

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify binding affinity (IC50_{50}) .
  • Cell-based assays : Cytotoxicity testing (e.g., MTT assay) against cancer or microbial lines .
  • Physicochemical profiling : LogP measurements to assess lipophilicity and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Use K2_2CO3_3 or Cs2_2CO3_3 to enhance alkylation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Flow chemistry : Continuous flow reactors reduce side reactions and scale-up challenges .
  • DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and stoichiometry to identify optimal parameters .

Q. How can spectral contradictions in pyrazole derivatives be resolved?

  • 2D NMR techniques : HSQC and HMBC to assign overlapping signals (e.g., distinguishing methoxymethyl protons from aromatic protons) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling to trace nitrogen/carbon environments in complex spectra .

Q. What strategies enhance structure-activity relationships (SAR) for bioactivity?

  • Substituent variation : Replace methoxymethyl with trifluoromethyl or cyano groups to modulate electronic effects .
  • Docking studies : Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or EGFR) .
  • Metabolic stability : Introduce fluorine atoms or methyl groups to block metabolic hotspots (e.g., CYP450 sites) .

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